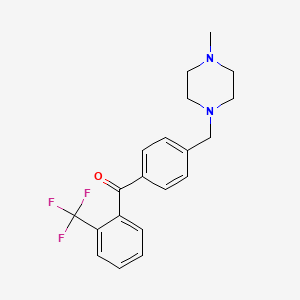

4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone

Descripción general

Descripción

4’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is a synthetic organic compound known for its unique chemical structure and properties It features a benzophenone core substituted with a trifluoromethyl group and a methylpiperazinomethyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain product quality and minimize impurities. Techniques such as nanofiltration and centrifugal filtration are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group and the piperazine moiety can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against breast cancer cells, suggesting mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. It is reported to influence neurotransmitter systems, particularly in the context of anxiety and depression models. The piperazine component is known for its activity as a serotonin receptor modulator, which may contribute to its therapeutic potential in treating mood disorders .

Materials Science

Photostability in Polymers

In materials science, this compound serves as a photostabilizer in polymer formulations. Its incorporation into plastics enhances their resistance to UV degradation, thereby extending the lifespan of products exposed to sunlight . This application is particularly relevant in outdoor applications where material longevity is critical.

Coatings and Adhesives

The compound's chemical structure allows it to be used in coatings and adhesives that require strong bonding and resistance to environmental factors. Its trifluoromethyl group imparts hydrophobic characteristics, making it suitable for applications in harsh conditions .

Persistent Organic Pollutants

Recent studies have categorized compounds like this compound as potential persistent organic pollutants (POPs). Its stability and resistance to degradation raise concerns about bioaccumulation and long-range transport in ecosystems. Research indicates that such compounds can accumulate in fatty tissues of organisms, posing risks to food chains and biodiversity .

Case Studies

Mecanismo De Acción

The mechanism of action of 4’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline

- 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride

- Imatinib

Uniqueness: 4’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a benzophenone core with trifluoromethyl and piperazine substituents, suggests potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is . The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 372.39 g/mol |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-[2-(trifluoromethyl)phenyl]methanone |

| InChI Key | FIKIVLFOIMVDMK-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and signal transduction.

Key Mechanisms:

- Protein Binding: The piperazine moiety enhances the compound's ability to bind to target proteins, potentially altering their activity.

- Enzymatic Inhibition: Investigations have suggested that the compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. It appears to induce apoptosis and inhibit cell growth through modulation of signaling pathways.

- Antimicrobial Properties: The compound has shown activity against certain bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects: Research indicates that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1: A study published in Molecular Biology explored its effects on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.

- Case Study 2: Another investigation focused on its antimicrobial properties against Staphylococcus aureus. The compound demonstrated an inhibition zone of 15 mm at a concentration of 50 µg/mL, indicating effective antibacterial activity.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

Propiedades

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-8-16(9-7-15)19(26)17-4-2-3-5-18(17)20(21,22)23/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKIVLFOIMVDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642985 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-91-0 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.